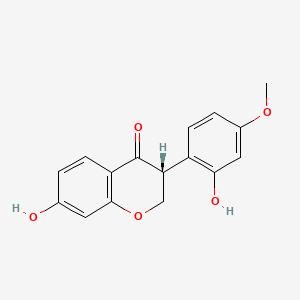

![molecular formula C13H13N5O5S2 B1219777 7-[[2-(2-氨基-1,3-噻唑-4-基)-2-甲氧基亚氨基乙酰]氨基]-8-氧代-5-噻-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸](/img/structure/B1219777.png)

7-[[2-(2-氨基-1,3-噻唑-4-基)-2-甲氧基亚氨基乙酰]氨基]-8-氧代-5-噻-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸

描述

Ceftizoxime is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea . It is a semisynthetic cephalosporin antibiotic that can be administered intravenously or by suppository. The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

科学研究应用

Ceftizoxime has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with various reagents.

Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Used in clinical research to evaluate its efficacy and safety in treating various bacterial infections.

Industry: Utilized in the development of new drug formulations and delivery systems.

准备方法

Synthetic Routes and Reaction Conditions

Ceftizoxime can be synthesized through two primary routes. The first route involves using methoxybenzyl ester as a raw material, which is then converted to ceftizoxime sodium through multiple steps, including the removal of blocking groups and salt formation . The second route involves the direct condensation of cefotaxime acetate with 7-amino-3-demethyl-3-Cephalosporanic acid (7-ANCA), followed by salification . This route, however, has more side reactions and requires column chromatography purification.

Industrial Production Methods

The industrial production of ceftizoxime sodium involves several steps:

- Reducing the temperature of purified water to 0-5°C and adding ceftizoxime acid along with a buffer solution.

- Adding a salt-forming agent and controlling the temperature to 0-5°C while stirring until the solution is clear.

- Adding sodium chloride and stirring until the solution is clear.

- Adding activated carbon for decolorization and filtering the solution.

- Controlling the temperature to 13-15°C, adding ethanol, and growing crystals.

- Filtering, washing, and drying the crystals to obtain ceftizoxime sodium powder .

化学反应分析

Types of Reactions

Ceftizoxime undergoes various chemical reactions, including:

Oxidation: Ceftizoxime can be oxidized using specific reagents to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups in ceftizoxime.

Substitution: Substitution reactions can occur at various positions on the ceftizoxime molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield alcohols and amines .

作用机制

Ceftizoxime, like other beta-lactam antibiotics, exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include various PBPs, and the pathways involved are related to the inhibition of peptidoglycan synthesis .

相似化合物的比较

Ceftizoxime is unique among third-generation cephalosporins due to its high resistance to beta-lactamases and its broad spectrum of activity. Similar compounds include:

Cefotaxime: Similar in properties but subject to metabolism.

Ceftriaxone: Known for its long half-life and high efficacy against a wide range of bacteria.

Cefixime: An oral third-generation cephalosporin with a similar spectrum of activity

Ceftizoxime stands out due to its stability against beta-lactamase hydrolysis and its effectiveness in treating infections caused by both aerobic and anaerobic organisms .

属性

分子式 |

C13H13N5O5S2 |

|---|---|

分子量 |

383.4 g/mol |

IUPAC 名称 |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22) |

InChI 键 |

NNULBSISHYWZJU-UHFFFAOYSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

规范 SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Pictograms |

Irritant; Health Hazard |

同义词 |

Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-4-ol](/img/structure/B1219695.png)

![5-Nitro-2-[3-[4-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1219704.png)

![(1S,2R,3S,6R,9S,10R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1219710.png)